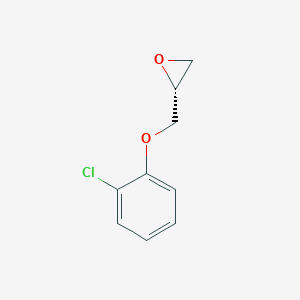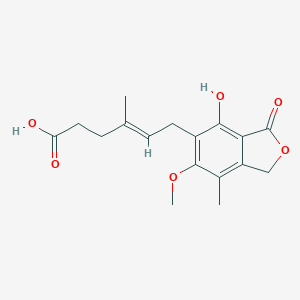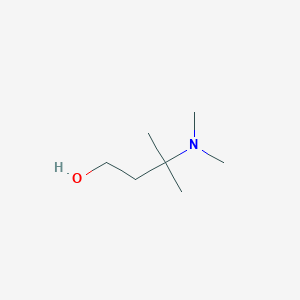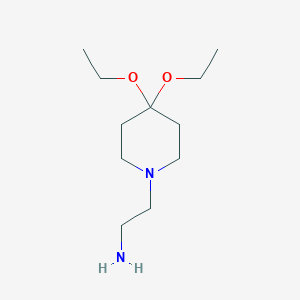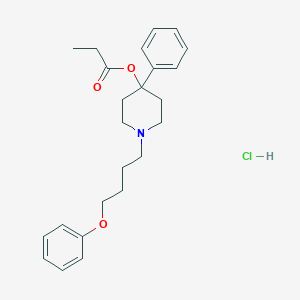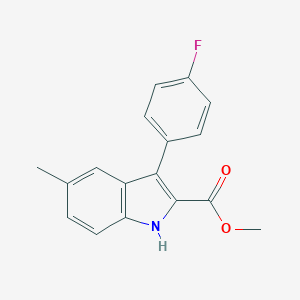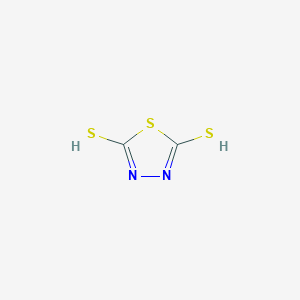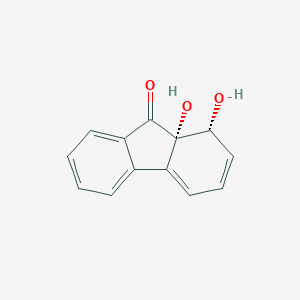
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-, also known as cis-9,10-dihydro-9,10-dihydroxy-9,10-ethanoanthracene-11,12-dione, is a chiral compound that has been widely studied for its potential applications in various scientific fields. This compound is a derivative of fluorenone and has a cis configuration, which makes it an interesting molecule for research.
Scientific Research Applications
Bacterial Catabolism of Fluorene
9H-Fluoren-9-one derivatives have been studied for their role in bacterial catabolism. Specifically, a study on the transformation of fluorene by a specific strain of Pseudomonas sp. revealed the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one as a product of angular dioxygenation, an important step in the catabolism process (S. Selifonov, M. Grifoll, J. E. Gurst, P. Chapman, 1993).
Suzuki–Miyaura Cross-Coupling Reactions
The compound has applications in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. A study demonstrated the preparation of 1,4-diaryl-9H-fluoren-9-ones via regioselective coupling of the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one (Marcel Sonneck, David Kuhrt, Krisztina Kónya, Tamás Patonay, Alexander Villinger, Peter Langer, 2015).
Solubility in Organic Solvents
Another study explored the solubility of 9H-fluoren-9-one in various organic solvents. The solubility data, correlated with the Apelblat equation, help in understanding its behavior in different solvent systems, which is crucial for its application in chemical synthesis and pharmaceutical formulations (Yufeng Wei, Leping Dang, Xiangyang Zhang, Weimin Cui, Hongyuan Wei, 2012).
Spirocyclic Cycloadduct Formation
In a different context, 9H-fluorene-9-thione, a related compound, was used to generate spirocyclic cycloadducts with aziridine-2,3-dicarboxylates. This highlights its potential in generating novel organic compounds with specific stereochemical configurations (G. Mlostoń, K. Urbaniak, H. Heimgartner, 2002).
Crystal Structure Studies
Crystal structure studies of fluorene derivatives, including 9H-fluoren-9-one, provide insights into molecular conformations and interactions. Such studies are essential in materials science and molecular engineering for developing new materials and chemicals (R. Archana, R. Anbazhagan, K. Sankaran, A. Thiruvalluvar, R. J. Butcher, 2010).
Synthesis of Narrow Band Gap Conjugated Polymers
9H-Fluorene derivatives are used in the synthesis of narrow band gap conjugated polymers for applications in polymer solar cells. This demonstrates their potential in renewable energy technologies (C. Du, Cuihong Li, Weiwei Li, Xiong Chen, Zhishan Bo, Clemens Veit, Zaifei Ma, Uli Wuerfel, Hongfei Zhu, Wenping Hu, Fengling Zhang, 2011).
properties
CAS RN |
149231-15-2 |
|---|---|
Product Name |
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)- |
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(1R,9aS)-1,9a-dihydroxy-1H-fluoren-9-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-6-10-8-4-1-2-5-9(8)12(15)13(10,11)16/h1-7,11,14,16H/t11-,13+/m1/s1 |
InChI Key |
CZWUUOGKBHOBEC-YPMHNXCESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=C[C@H]([C@@]3(C2=O)O)O |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O |
synonyms |
1,1a-dihydroxy-1-hydrofluoren-9-one di(OH)2-1H-fluoren-9-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



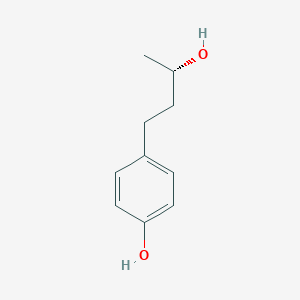
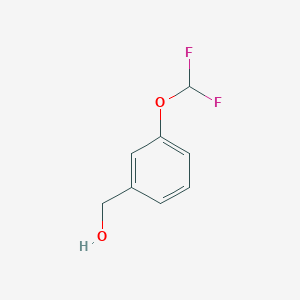
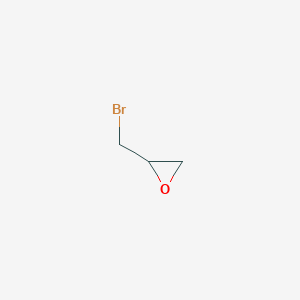
![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
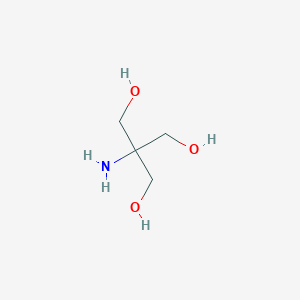
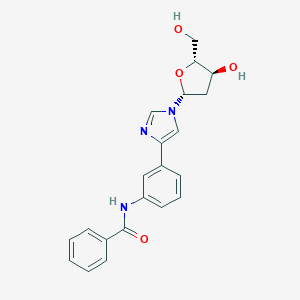
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
